molecular formula C8H13ClF3NO B2655611 5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride CAS No. 2287331-48-8

5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride

Cat. No. B2655611
CAS RN: 2287331-48-8
M. Wt: 231.64
InChI Key: XVUHQFBTWQKYEN-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride, also known as WIN 35428, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain by preventing its reuptake by neurons. This property makes it a valuable tool for scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Organic Synthesis and Chemical Stability

Research into compounds structurally related to "5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride" often explores their synthesis, chemical stability, and reactivity. For instance, the synthesis of aminomethoxybicyclo[2.2.1]heptanols shows high bactericidal and fungicidal activity in lubricating oils, indicating their potential utility in industrial applications (Alimardanov et al., 2018). Similarly, hydroxy-1-aminoindans and their derivatives demonstrate varied stability and reactivity based on their structural features, influencing their potential applications in drug design and synthesis (Herzig et al., 2006).

Material Science

In material science, the synthesis of fully alicyclic polyimides from bicyclo[2.2.1]heptane derivatives shows the relevance of such compounds in developing new materials with specific mechanical and thermal properties (Matsumoto, 2001). These materials could have applications ranging from aerospace engineering to electronics, where durable and resistant polymers are crucial.

Medicinal Chemistry

In medicinal chemistry, derivatives of bicyclo[2.2.1]heptane have been investigated for their biological activity, including nicotinic acetylcholine receptor binding and antinociceptive properties (Carroll et al., 2001). Such studies underscore the potential of these compounds in developing new therapeutic agents, particularly in pain management and neurological disorders.

properties

IUPAC Name

5-amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)3-4-1-5(7)2-6(4)12;/h4-6,13H,1-3,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUHQFBTWQKYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2(C(F)(F)F)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride

CAS RN

2287331-48-8
Record name 5-amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
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